molecular formula C7H14O B2665021 (2,2-Dimethylcyclobutyl)methanol CAS No. 65502-62-7

(2,2-Dimethylcyclobutyl)methanol

Cat. No.: B2665021
CAS No.: 65502-62-7
M. Wt: 114.188
InChI Key: KDDFEANSQQUNGO-UHFFFAOYSA-N
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Description

(2,2-Dimethylcyclobutyl)methanol is an organic compound with the molecular formula C7H14O It is characterized by a cyclobutane ring substituted with two methyl groups at the 2-position and a methanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylcyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethylcyclobutanone with a reducing agent such as sodium borohydride (NaBH4) to yield the desired alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (2,2-Dimethylcyclobutyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2,2-Dimethylcyclobutyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Dimethylcyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Cyclobutanol: Similar structure but lacks the methyl groups at the 2-position.

    2,2-Dimethylcyclobutanone: The oxidized form of (2,2-Dimethylcyclobutyl)methanol.

    2,2-Dimethylcyclobutane: The fully reduced form of the compound.

Uniqueness: this compound is unique due to the presence of both the cyclobutane ring and the methanol group, which confer distinct chemical and physical properties. The methyl groups at the 2-position enhance its steric hindrance and influence its reactivity compared to similar compounds .

Properties

IUPAC Name

(2,2-dimethylcyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-7(2)4-3-6(7)5-8/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDFEANSQQUNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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